molecular formula C11H16ClNO3 B1279798 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine CAS No. 885275-20-7

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Cat. No.: B1279798
CAS No.: 885275-20-7
M. Wt: 245.7 g/mol
InChI Key: KHJZRPYVBQGUNI-UHFFFAOYSA-N
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Description

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7053 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group attached to the pyridine ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves several steps. One common method includes the protection of the pyridine nitrogen with a Boc group, followed by chlorination and formylation reactions. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate for Boc protection, thionyl chloride for chlorination, and formylation agents like formic acid or its derivatives .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the following steps:

  • Protection of the pyridine nitrogen with tert-butyl chloroformate.
  • Chlorination of the protected pyridine using thionyl chloride.
  • Formylation of the chlorinated intermediate using formic acid or its derivatives.

Chemical Reactions Analysis

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions on the pyridine ring. The chlorine atom and formyl group are reactive sites that can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electronic properties of the pyridine ring and the presence of the Boc group .

Comparison with Similar Compounds

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Boc protecting group, chlorine atom, and formyl group, which provide distinct reactivity and synthetic utility.

Properties

IUPAC Name

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZRPYVBQGUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474321
Record name 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-20-7
Record name 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To N,N-dimethylformamide (3.87 mL) at 0° C., POCl3 (3.73 mL) was added dropwise, maintaining the temperature below 5° C. The resulting mixture was stirred at room temperature for 1.5 hours. The reaction mixture was then cooled in ice bath. Tert-butyl 4-oxopiperidine-1-carboxylate (4.98 g) was added slowly, as a solution in dichloromethane (20 mL). After the addition was complete, the ice bath was removed and the reaction was stirred at room temperature for 1 hour. The reaction mixture was poured over ice and solid sodium acetate, and stirred for 15 minutes, then extracted with dichloromethane. The extracts were washed thoroughly with water and with brine, and dried over MgSO4, filtered, and concentrated under vacuum to obtain the title compound, and used without further purification.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To N,N-dimethylformamide (3.87 mL) at 0° C., phosphorus oxychloride (3.73 mL) was added dropwise, maintaining the temperature below 5° C. The resulting mixture was diluted with dichloromethane (15 mL) and stirred at room temperature for 1.5 hours. The reaction was then cooled in an ice bath. tert-Butyl 4-oxopiperidine-1-carboxylate (4.98 g) was added as a solution in dichloromethane (20 mL) and the reaction was stirred at room temperature for 1 hour. The reaction mixture was poured over ice and solid sodium acetate, stirred for 15 minutes, and extracted with dichloromethane. The extracts were washed thoroughly with water and with brine, dried over MgSO4, filtered, and concentrated to obtain the title compound.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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